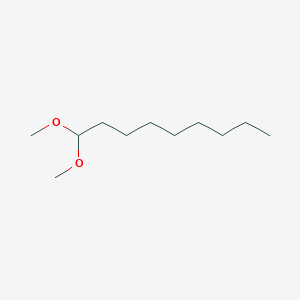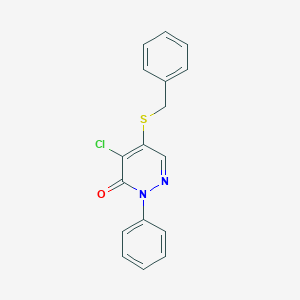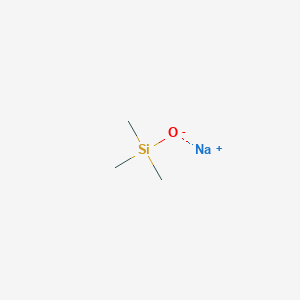
Trimetilsilanoato de sodio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a model molecule for studying the interactions of AT2R antagonists with their targets.
Biology: It is used in research to understand the role of AT2R in cellular signaling and its implications in various biological processes.
Medicine: PD-126055 is being investigated for its therapeutic potential in treating neuropathic pain, diabetic neuropathy, and other pain-related conditions
Safety and Hazards
Sodium trimethylsilanolate is classified as a skin corrosive (Category 1B) and can cause severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid breathing its dust and to use personal protective equipment when handling it .
Mecanismo De Acción
PD-126055 exerts its effects by selectively binding to the angiotensin II type 2 receptor (AT2R). This binding inhibits the activation of downstream signaling pathways, including the p38 and p42/p44 mitogen-activated protein kinases (MAPKs). By inhibiting these pathways, PD-126055 reduces the hyperexcitability and sprouting of dorsal root ganglion (DRG) neurons, which are associated with neuropathic pain .
Análisis Bioquímico
Biochemical Properties
Sodium trimethylsilanolate plays a significant role in biochemical reactions. It is primarily used for the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides . It can also be used as a starting material for the synthesis of metal silanolates via the salt metathesis and as a catalyst for the silylation of silanols with hydrosilanes
Cellular Effects
It may also cause respiratory irritation
Molecular Mechanism
The molecular mechanism of Sodium trimethylsilanolate involves its role as a reagent in biochemical reactions. It aids in the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides . It can also catalyze the silylation of silanols with hydrosilanes
Métodos De Preparación
The synthesis of PD-126055 involves several steps, including the formation of its core structure and subsequent functional group modificationsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial production methods for PD-126055 are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
PD-126055 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
PD-126055 is unique in its high selectivity and oral bioavailability compared to other AT2R antagonists. Similar compounds include:
EMA400: A racemate of PD-126055, tested in various pain models.
PD123319: Another AT2R antagonist with different pharmacokinetic properties.
Azilsartan: An angiotensin receptor blocker with broader applications in hypertension.
PD-126055 stands out due to its specific targeting of neuropathic pain pathways and its potential for oral administration, making it a promising candidate for further development .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium trimethylsilanolate can be achieved through the reaction of trimethylsilanol with sodium hydride in the presence of a solvent.", "Starting Materials": [ "Trimethylsilanol", "Sodium hydride", "Solvent (such as tetrahydrofuran or diethyl ether)" ], "Reaction": [ "Add sodium hydride to the solvent and stir until it dissolves.", "Add trimethylsilanol to the solution slowly while stirring.", "Heat the reaction mixture to reflux for several hours.", "Allow the mixture to cool to room temperature.", "Add water to the mixture to quench the reaction.", "Extract the product with a nonpolar solvent such as diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter the solution to remove any solid impurities.", "Concentrate the solution to obtain the final product, Sodium trimethylsilanolate." ] } | |
Número CAS |
18027-10-6 |
Fórmula molecular |
C3H10NaOSi |
Peso molecular |
113.19 g/mol |
Nombre IUPAC |
sodium;trimethyl(oxido)silane |
InChI |
InChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3; |
Clave InChI |
VHQSQWCOIYFCCJ-UHFFFAOYSA-N |
SMILES isomérico |
C[Si](C)(C)[O-].[Na+] |
SMILES |
C[Si](C)(C)[O-].[Na+] |
SMILES canónico |
C[Si](C)(C)O.[Na] |
Otros números CAS |
18027-10-6 |
Pictogramas |
Corrosive |
Números CAS relacionados |
1066-40-6 (Parent) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

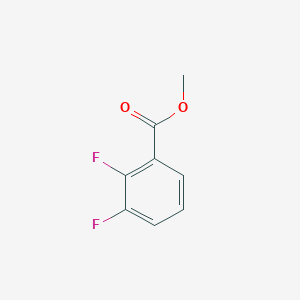

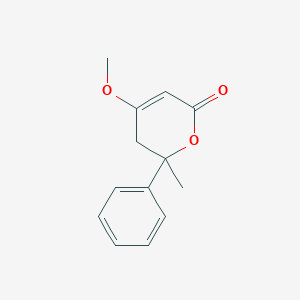


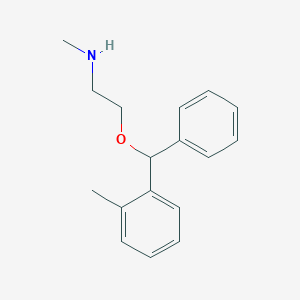

![Methyl 3-[3,8,13,17-tetrakis(2-methoxy-2-oxoethyl)-7,12,18-tris(3-methoxy-3-oxopropyl)-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B95597.png)

